molecular formula C6H6N2O3 B1277185 1-Cyclopropylimidazolidine-2,4,5-trione CAS No. 40408-46-6

1-Cyclopropylimidazolidine-2,4,5-trione

Cat. No. B1277185
CAS RN: 40408-46-6
M. Wt: 154.12 g/mol
InChI Key: BYTBKDLRJZNFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Cyclopropylimidazolidine-2,4,5-trione is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. Although the specific compound 1-Cyclopropylimidazolidine-2,4,5-trione is not directly mentioned in the provided papers, the related chemistry and structural motifs can be inferred from the studies on similar compounds. For instance, the cyclopropyl group is a common structural motif that is known for its ring strain and reactivity, which can influence the chemical behavior of the compound it is attached to .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions (MCRs), which are a class of reactions where three or more starting materials react to form a product, where essentially all or most of the atoms contribute to the final product. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves the one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of imidazolidine derivatives can be expected to involve the use of cyclopropylamine as a starting material in a multicomponent reaction setup.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The cyclopropyl group attached to the imidazolidine ring is expected to introduce steric and electronic effects that can influence the overall geometry and reactivity of the molecule. The presence of prototropic tautomerism, which is a form of isomerism where protons shift positions within the molecule, has been observed in related compounds .

Chemical Reactions Analysis

The reactivity of imidazolidine derivatives can be quite diverse. For instance, cycloadditions of 2-cyclopropylidene-1,3-dimethylimidazolidine with aryl-substituted 1,2,4-triazines have been studied, showing that these reactions can proceed at a range of temperatures and can involve the formation of zwitterionic intermediates . Additionally, 1,3-dipolar cycloadditions to imidazolidine-2,4-diones have been shown to proceed regio- and stereoselectively, leading to the formation of spirohydantoin derivatives or other heterocyclic compounds depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of the cyclopropyl group can affect the compound's stability, reactivity, and solubility. The electronic properties of the imidazolidine ring, such as its dipole moment and electron distribution, can also play a significant role in determining its chemical behavior. The prototropic tautomerism observed in related compounds suggests that 1-Cyclopropylimidazolidine-2,4,5-trione may also exhibit this phenomenon, which could have implications for its reactivity and interaction with other molecules .

Scientific Research Applications

Inhibition of Cholinergic Enzymes

1-Cyclopropylimidazolidine-2,4,5-trione derivatives have been found to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in cholinergic transmission, and their inhibition has potential therapeutic applications in conditions like Alzheimer's disease. A study synthesized a series of such compounds, demonstrating significant inhibitory activity, surpassing even standard drugs like rivastigmine in some cases (Pejchal et al., 2011).

Methylation Reaction Studies

The methylation reaction of 1-Cyclopropylimidazolidine-2,4,5-trione and similar compounds with dimethyl sulfate was investigated, providing insights into the formation of various byproducts. This research helps in understanding the chemical properties and potential applications of these compounds in different chemical reactions (Lian et al., 2020).

Antifungal Applications

Compounds containing the imidazolidine-2,4,5-trione moiety, such as 1-Cyclopropylimidazolidine-2,4,5-trione, have been synthesized and tested for antifungal activity. These compounds showed considerable efficacy against various plant pathogens, indicating their potential as fungicides in agricultural applications (Obydennov et al., 2018).

Aldose Reductase Inhibition

Some derivatives of 1-Cyclopropylimidazolidine-2,4,5-trione have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These compounds showed promising results, indicating potential therapeutic applications for diabetes management (Ishii et al., 1996).

Safety And Hazards

The safety data sheet for 1-Cyclopropylimidazolidine-2,4,5-trione can be viewed and downloaded for free at Echemi.com .

Future Directions

Imidazolidine-2,4,5-trione, or parabanic acid, is a natural metabolite and is formed in the body during the oxidation of uric acid. N-substituted derivatives of parabanic acid have found widespread use as inhibitors of important enzymes for the development of antitumor .

properties

IUPAC Name

1-cyclopropylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBKDLRJZNFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427868
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylimidazolidine-2,4,5-trione

CAS RN

40408-46-6
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.